2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether
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Overview
Description
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is an organic compound characterized by the presence of nitro groups and isopropyl groups attached to a phenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether typically involves the reaction of 2,4-dinitrophenol with 2,6-di(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ether structure allows for substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4-diaminophenyl 2,6-di(propan-2-yl)phenyl ether .
Scientific Research Applications
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved include oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the isopropyl groups.
2,6-Diisopropylphenol: Contains isopropyl groups but lacks the nitro groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions.
Uniqueness
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is unique due to the combination of nitro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific fields .
Properties
CAS No. |
20555-93-5 |
---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)14-6-5-7-15(12(3)4)18(14)25-17-9-8-13(19(21)22)10-16(17)20(23)24/h5-12H,1-4H3 |
InChI Key |
LBWSNEPXIZBNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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